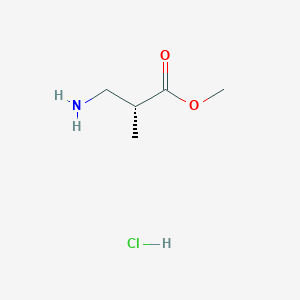

Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-

Descripción general

Descripción

“Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” is a chemical compound with the molecular formula C4H9NO2 . It is also known by other names such as 3-Aminoisobutyric acid, dl-β-Aminoisobutyric acid, dl-3-Amino-2-methylpropionic acid, dl-3-Aminoisobutyric acid, 3-Amino-2-methylpropanoic acid, β-Aminoisobutyric acid, 2-(aminomethyl)propionic acid, and DL-Beta-aminoisobutyric acid .

Synthesis Analysis

The synthesis of an ester like “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” can be determined using various techniques. The structure is often available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Esters, including “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-”, can undergo a variety of chemical reactions. In basic hydrolysis, the molecule of the base splits the ester linkage. The acid portion of the ester ends up as the salt of the acid, while the alcohol portion of the ester ends up as the free alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-” can be determined using various techniques. For example, its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be measured .Aplicaciones Científicas De Investigación

Optical Resolution and Derivatization

Optical resolutions and preferential crystallization techniques are employed to obtain optically active versions of related compounds. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid utilizes optical resolutions by replacing and preferential crystallization, highlighting the versatility of similar compounds in generating optically pure substances (Shiraiwa et al., 2006).

Synthesis of Amino Acid Methyl Esters

The compound facilitates the synthesis of amino acid methyl ester hydrochlorides, showcasing a broad compatibility with both natural and synthetic amino acids, thus underscoring its utility in the preparation of crucial intermediates for further chemical transformations (Jiabo Li & Y. Sha, 2008).

Advanced Organic Synthesis Techniques

Research demonstrates the compound's role in synthesizing isocyanates and amino acid ester isocyanates, contributing to the development of novel organic synthesis methodologies (Tsai et al., 2003). Furthermore, its derivatization to introduce fluorescence for biological assays illustrates its utility in creating biochemically relevant derivatives (Frade et al., 2007).

Polymer Science and Nanostructured Materials

The compound serves as a building block in synthesizing nanostructured aromatic optically active poly(ester-amide)s derived from amino acids like tyrosine, highlighting its importance in the development of new materials with potential biodegradable properties (Abdolmaleki et al., 2016).

Structural Characterization and Polymorphism

Its use extends to the study of hydrogen bonding and polymorphism in salts derived from amino alcohols, furthering the understanding of crystal structure and molecular interactions (Podjed & Modec, 2022).

Mecanismo De Acción

Target of Action

It is structurally similar to β-alanine, a naturally occurring beta amino acid . β-Alanine is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A .

Mode of Action

Given its structural similarity to β-alanine, it may interact with similar targets and pathways .

Biochemical Pathways

β-Alanine, a structurally similar compound, is involved in the biosynthesis of carnosine and anserine . It is formed by the degradation of dihydrouracil and carnosine . β-Alanine is also a component of pantothenic acid (vitamin B5), which is a component of coenzyme A .

Result of Action

Β-alanine, a structurally similar compound, has been shown to decrease fatigue in athletes and increase total muscular work done .

Propiedades

IUPAC Name |

methyl (2R)-3-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPWGKBKRYTOHJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)

![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)